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Compound of Interest

Compound Name:
6-Bromo-5-pivalamidonicotinic

acid

CAS No.: 1142192-31-1

Cat. No.: B1521502

Get Quote

Executive Summary
In the synthesis of advanced kinase inhibitors—particularly those targeting c-Met or involving 5-

azaindole scaffolds—6-Bromo-5-pivalamidonicotinic acid serves as a critical "privileged

intermediate." Its structural integrity is paramount because the bromine handle is required for

subsequent Suzuki-Miyaura couplings, while the pivaloyl group provides orthogonal protection

and solubility modulation.

This guide objectively compares the spectroscopic performance of the Pivaloyl (Piv) protected

variant against its two primary alternatives: the Acetyl (Ac) protected analog and the Free

Amine precursor. We demonstrate why the Pivaloyl derivative offers superior physiochemical

properties for scale-up and provide a self-validating spectroscopic protocol for its identification.

Strategic Comparison: Why Pivaloyl?
The choice of protecting group (PG) on the 5-amino position dramatically alters the

compound's solubility and crystallinity. Below is a comparative analysis of the three distinct

states encountered during development.
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Table 1: Physicochemical & Spectroscopic Performance
Matrix

Feature
Target: Pivaloyl

Derivative

Alt 1: Acetyl

Derivative

Alt 2: Free Amine

(Precursor)

Structure
6-Br-5-NH-CO-tBu-

Nicotinic Acid

6-Br-5-NH-CO-Me-

Nicotinic Acid

6-Br-5-NH₂-Nicotinic

Acid

Solubility (Organic)
High (Soluble in

EtOAc/DCM)

Moderate (Requires

polar modifiers)

Low (Zwitterionic,

requires DMSO)

NMR Diagnostic
Singlet (9H) @ 1.25

ppm (Distinct region)

Singlet (3H) @ 2.10

ppm (Solvent overlap

risk)

Broad exchangeable

peak (variable)

Crystallinity
Excellent (Forms large

prisms)

Good (Often

needles/amorphous)

Poor

(Powder/Amorphous)

Lipophilicity (cLogP)
~2.5 (Optimal for

extraction)
~1.4

~0.8 (Water retention

issues)

Scientist's Insight: While the Acetyl group is atom-efficient, the Pivaloyl group is superior for

process chemistry. Its steric bulk prevents intermolecular H-bonding stacking, significantly

improving solubility in organic solvents (EtOAc) used during extraction. Furthermore, the 9-

proton NMR singlet provides an unmistakable integration standard for purity assays.

Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-dngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-

star-inserted">

is required. The carboxylic acid moiety renders the molecule insoluble in CDCl

.

The "Diagnostic Gap"
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The most critical validation step is confirming the regiochemistry of acylation (exocyclic amine

vs. ring nitrogen).

Aromatic Region: The pyridine protons (H-2 and H-4) appear as two distinct singlets (or

meta-coupled doublets,

Hz).

Aliphatic Region: The Pivaloyl group appears in a "silent" region of the spectrum, free from

water or DMSO solvent peaks.

Predicted Chemical Shifts (

, ppm in DMSO-d

):

Proton
Shift (

)
Multiplicity Integration

Assignment
Logic

COOH 13.5 - 14.0 Broad Singlet 1H

Acidic proton;

highly

deshielded.

NH (Amide) 9.6 - 9.8 Singlet 1H

Downfield due to

electron-

withdrawing Piv

+ Pyridine ring.

H-2 8.7 - 8.8
Doublet (

Hz)
1H

Most deshielded;

flanked by N and

COOH.

H-4 8.3 - 8.4
Doublet (

Hz)
1H

Shielded relative

to H-2; ortho to

Amide.

t-Butyl 1.25 - 1.28 Strong Singlet 9H
The Validation

Signal.
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Critical QC Check: If you observe a shift of the t-Butyl group to >1.5 ppm or a loss of the amide

NH signal, suspect O-acylation of the carboxylic acid (mixed anhydride formation) or N-acylation

of the pyridine ring nitrogen.

B. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization). Mode: Negative Mode (ESI-) is preferred for the

carboxylic acid; Positive Mode (ESI+) for the amide.

The Bromine Signature: Bromine exists as two isotopes,

Br (50.7%) and

Br (49.3%). This creates a mandatory 1:1 doublet pattern separated by 2 mass units.

Formula: C

H

BrN

O

Molecular Weight: ~301.14 g/mol

Target Ions (ESI+):

301 (

Br, M+H)

303 (

Br, M+H)

Intensity Ratio: 1:1 (Visual confirmation of Br presence)
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C. Infrared Spectroscopy (FT-IR)
C=O (Acid): ~1710–1730 cm

(Broad, strong)

C=O (Amide): ~1660–1680 cm

(Sharp, distinct from acid)

C-Br: ~1000–1100 cm

(Fingerprint region)

Visualized Workflows (Graphviz)
Workflow 1: Synthesis & QC Decision Tree
This logic flow ensures that only high-purity material moves to the next stage (Suzuki

Coupling).
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Start: 6-Bromo-5-aminonicotinic acid

Add Pivaloyl Chloride / Pyridine

Reaction: Acylation (0°C to RT)

In-Process Control (LC-MS)

Mass 301/303 (Target)

Major Peak

Mass 217/219 (Start Material)

Incomplete

Mass 385 (Bis-acylated)

Over-reaction

Acidic Quench (pH 3-4)
Precipitate Product

Add Catalyst/Heat

Final QC: 1H NMR (DMSO-d6)

Release

tBu Singlet Present
Br Isotope Pattern Confirmed

Click to download full resolution via product page
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Caption: Decision tree for the synthesis and validation of the pivaloyl derivative, highlighting

failure modes (bis-acylation).

Workflow 2: Mass Spec Fragmentation Logic
Understanding how the molecule breaks down verifies the structure beyond just the molecular

weight.

Parent Ion
[M+H]+ = 301/303

Loss of t-Butyl
[M - C4H8]+-56 Da

Loss of CO2
(Decarboxylation)

-44 Da

Loss of CO
(Amide cleavage)

-28 Da

Click to download full resolution via product page

Caption: Predicted ESI+ fragmentation pathway. The loss of isobutene (-56 Da) is characteristic

of pivalamides.

Experimental Protocols
Protocol A: Synthesis for Analytical Standards
Use this protocol to generate the reference standard described above.

Setup: In a 100 mL round-bottom flask, suspend 6-bromo-5-aminonicotinic acid (1.0 eq) in

anhydrous Pyridine (10 vol).

Note: Pyridine acts as both solvent and base.

Addition: Cool to 0°C. Dropwise add Pivaloyl Chloride (1.2 eq).

Observation: The slurry will clear as the intermediate forms, then potentially precipitate.

Reaction: Stir at Room Temperature for 4 hours. Monitor by LC-MS (Target

: 301/303).
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Workup (Crucial for Purity):

Concentrate pyridine under reduced pressure.

Dilute residue with water.

Adjust pH to ~3-4 using 1N HCl. The product will precipitate as a white solid.

Filter and wash with water to remove pyridine salts.

Drying: Vacuum oven at 50°C.

Protocol B: NMR Sample Preparation
Weigh 10-15 mg of the dried solid.

Add 0.6 mL DMSO-d

.

Sonicate for 30 seconds. (Do not heat excessively to avoid amide exchange).

Acquire spectrum with at least 16 scans to resolve the aromatic doublets.
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Precursor Data (6-Amino-5-bromonicotinic acid)

PubChem. (2025). Compound Summary: 6-amino-5-bromo-nicotinic acid.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemscene.com [chemscene.com]

2. PubChemLite - 6-amino-5-bromo-nicotinic acid (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Structural Validation and Spectroscopic Profiling: 6-
Bromo-5-pivalamidonicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521502/docs#structural-validation-and-
spectroscopic-profiling-6-bromo-5-pivalamidonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.chemscene.com/product/1784035-67-1.html
https://pubchemlite.lcsb.uni.lu/e/compound/22742028
https://www.benchchem.com/product/b1521502?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemscene.com/product/1784035-67-1.html
https://pubchemlite.lcsb.uni.lu/e/compound/22742028
https://www.benchchem.com/product/b1521502/docs#structural-validation-and-spectroscopic-profiling-6-bromo-5-pivalamidonicotinic-acid
https://www.benchchem.com/product/b1521502/docs#structural-validation-and-spectroscopic-profiling-6-bromo-5-pivalamidonicotinic-acid
https://www.benchchem.com/product/b1521502/docs#structural-validation-and-spectroscopic-profiling-6-bromo-5-pivalamidonicotinic-acid
https://www.benchchem.com/product/b1521502/docs#structural-validation-and-spectroscopic-profiling-6-bromo-5-pivalamidonicotinic-acid
https://www.benchchem.com/product/b1521502?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521502?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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